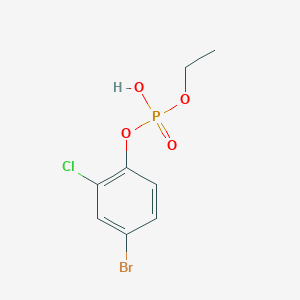
4-Bromo-2-chlorophenyl ethyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chlorophenyl ethyl hydrogen phosphate is an organophosphate compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of bromine, chlorine, and phosphate groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chlorophenyl ethyl hydrogen phosphate typically involves the reaction of 4-bromo-2-chlorophenol with phosphorus oxychloride and sodium ethoxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, ensuring the compound’s availability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-chlorophenyl ethyl hydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate esters, while substitution reactions can produce a variety of substituted phenyl phosphates .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chlorophenyl ethyl hydrogen phosphate has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chlorophenyl ethyl hydrogen phosphate involves the inhibition of acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound disrupts normal nerve function, leading to various physiological effects. This mechanism is similar to other organophosphates, which also target acetylcholinesterase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Profenofos: An organophosphate insecticide with a similar structure and mechanism of action.
Chlorpyrifos: Another organophosphate compound used as an insecticide, known for its neurotoxic effects.
Diazinon: An organophosphate pesticide with similar applications and chemical properties
Uniqueness
4-Bromo-2-chlorophenyl ethyl hydrogen phosphate is unique due to its specific combination of bromine, chlorine, and phosphate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
80705-86-8 |
|---|---|
Molekularformel |
C8H9BrClO4P |
Molekulargewicht |
315.48 g/mol |
IUPAC-Name |
(4-bromo-2-chlorophenyl) ethyl hydrogen phosphate |
InChI |
InChI=1S/C8H9BrClO4P/c1-2-13-15(11,12)14-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
YNSWEISYROHJMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(O)OC1=C(C=C(C=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
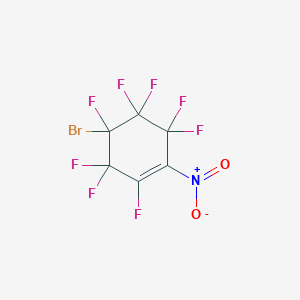
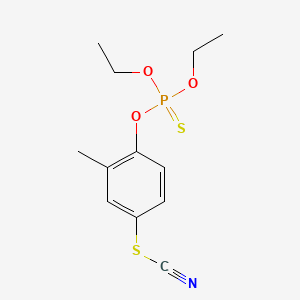
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
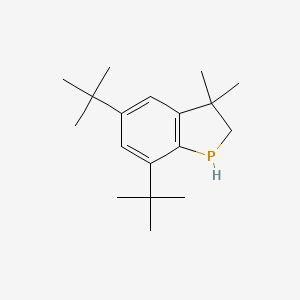
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)

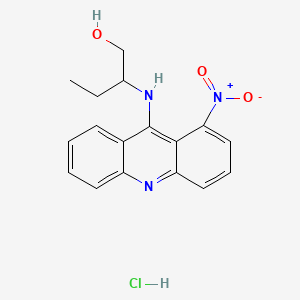
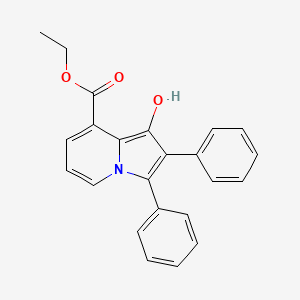

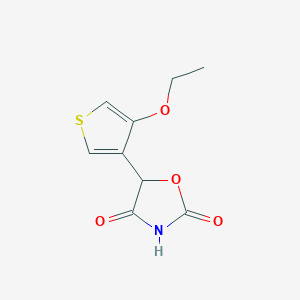
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
